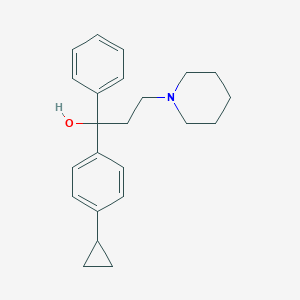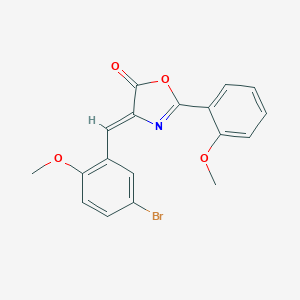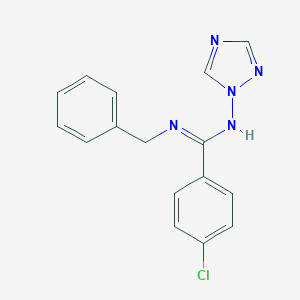
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol, also known as CPP, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of compounds known as opioids, which are known for their analgesic properties. In
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of this compound as an analgesic, as it has been shown to be effective in reducing pain in animal models. This compound has also been studied for its potential use as an antidepressant, as it has been shown to increase levels of certain neurotransmitters in the brain that are associated with mood regulation.
Wirkmechanismus
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol acts on the central nervous system by binding to opioid receptors, which are located throughout the body. When this compound binds to these receptors, it activates a cascade of events that ultimately leads to the reduction of pain and the modulation of mood. This compound has been shown to have a high affinity for the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects
In addition to its analgesic and antidepressant effects, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to cause respiratory depression in animal models, which is a common side effect of opioids. This compound has also been shown to cause sedation and hypothermia, which may limit its use in certain experimental settings.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol in lab experiments is its high potency, which allows for the use of lower doses and reduces the risk of side effects. Additionally, this compound has a relatively long half-life, which allows for sustained effects over a longer period of time. However, this compound also has a number of limitations for lab experiments, including its potential for respiratory depression and sedation, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol and its potential therapeutic applications. One area of research could focus on the development of novel analogs of this compound that have improved pharmacokinetic properties and reduced side effects. Additionally, research could focus on the use of this compound and other opioids in combination with other drugs, such as non-steroidal anti-inflammatory drugs, to improve their analgesic effects. Finally, research could focus on the use of this compound and other opioids in the treatment of other conditions, such as anxiety and post-traumatic stress disorder.
Synthesemethoden
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol can be synthesized using a variety of methods, including the reduction of ketones and the coupling of aryl halides with amines. One common method of synthesis involves the reduction of 1-(4-cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanone using sodium borohydride in the presence of methanol. This method results in the formation of this compound with high yield and purity.
Eigenschaften
Molekularformel |
C23H29NO |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C23H29NO/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2 |
InChI-Schlüssel |
GZUDNCQEOHGFEE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
Kanonische SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)



![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)